molecular formula C8H11N3 B2465339 1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile CAS No. 1823402-52-3

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B2465339
CAS No.: 1823402-52-3
M. Wt: 149.197
InChI Key: XDQRHIFQRAXKCR-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a 2-methylpropyl group attached to the first nitrogen atom and a cyano group at the third carbon atom. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-(2-methylpropyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-7(2)6-11-4-3-8(5-9)10-11/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQRHIFQRAXKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 2-methylpropylhydrazine with ethyl cyanoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.

Industrial production methods often involve optimizing these reaction conditions to achieve high efficiency and scalability. Catalysts and solvents may be used to enhance the reaction rate and selectivity. The purification of the final product is usually carried out through recrystallization or chromatography techniques.

Chemical Reactions Analysis

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of pyrazole amines.

    Substitution: The cyano group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming substituted pyrazoles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile can be compared with other similar compounds, such as:

    1-(2-Methylpropyl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a cyano group, leading to different chemical reactivity and biological activity.

    1-(2-Methylpropyl)-1H-pyrazole-3-amine:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential for diverse applications.

Biological Activity

1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

  • Chemical Structure : The compound features a pyrazole ring with a carbonitrile group and a branched alkyl substituent (2-methylpropyl).
  • CAS Number : 1823402-52-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds followed by cyclization. The detailed synthetic routes can vary but generally include:

  • Reagents : Hydrazine derivatives, carbonyl compounds, and suitable solvents (e.g., ethanol, acetonitrile).
  • Conditions : Often requires heating under reflux or microwave-assisted methods to enhance yield and purity.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth against strains such as E. coli and Staphylococcus aureus . The presence of the carbonitrile group may enhance these effects by interacting with microbial enzymes.

Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. For instance, derivatives have been tested in models of inflammation, showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Anticancer Potential

Emerging studies suggest that pyrazole derivatives can act as inhibitors of various cancer-related targets. For example, modifications to the pyrazole scaffold have led to compounds that inhibit cyclin-dependent kinases (CDKs), which are vital for cancer cell proliferation . The specific activity of this compound in this context remains to be fully elucidated.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Interaction with specific enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation : Potential binding to receptors involved in pain and inflammatory responses.

Case Studies

Several studies have reported on the biological activities of pyrazole derivatives:

  • Anti-inflammatory Study :
    • A study evaluated various pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds showed significant reduction in edema compared to controls .
  • Antimicrobial Evaluation :
    • A series of pyrazole analogs were screened against multiple bacterial strains. Results indicated that certain substitutions enhanced antimicrobial efficacy, particularly against resistant strains .
  • Cancer Research :
    • Research focused on the development of pyrazole-based CDK inhibitors demonstrated promising results in vitro, indicating potential for further development as anticancer agents .

Comparative Analysis

CompoundActivity TypeKey Findings
This compoundAntimicrobialEffective against E. coli and S. aureus
Pyrazole Derivative AAnti-inflammatoryComparable to indomethacin in edema reduction
Pyrazole Derivative BAnticancerInhibits CDK activity in cancer cell lines

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2-Methylpropyl)-1H-pyrazole-3-carbonitrile?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via substitution reactions on pre-formed pyrazole rings. For example, alkylation at the pyrazole nitrogen using 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the 2-methylpropyl group. The nitrile moiety is often introduced via nucleophilic substitution or by using cyanating agents like CuCN. Purification may involve flash chromatography (cyclohexane/ethyl acetate gradients) .

Advanced: How can steric effects from the 2-methylpropyl substituent influence regioselectivity in subsequent derivatization reactions?

Methodological Answer:
The bulky 2-methylpropyl group at the N1 position creates steric hindrance, directing electrophilic attacks to the less hindered C4 or C5 positions of the pyrazole ring. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation via competitive reactions (e.g., bromination or nitration) coupled with HPLC-MS analysis can confirm regioselectivity trends .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituent positions and confirms alkylation. The nitrile group (C≡N) appears as a singlet at ~110-120 ppm in ¹³C NMR.
  • IR Spectroscopy : A sharp peak near ~2230 cm⁻¹ confirms the nitrile stretch.
  • Mass Spectrometry (EI-MS) : Provides molecular ion ([M]⁺) and fragmentation patterns to verify structural integrity.
  • X-ray Crystallography : Resolves steric and conformational details (using SHELXL for refinement) .

Advanced: What strategies minimize byproduct formation during the alkylation of pyrazole precursors?

Methodological Answer:

  • Temperature Control : Slow addition of alkylating agents at 0–5°C reduces exothermic side reactions.
  • Protecting Groups : Temporarily protecting reactive sites (e.g., nitrile) with trimethylsilyl (TMS) groups prevents unintended substitutions.
  • Catalytic Optimization : Using phase-transfer catalysts (e.g., TBAB) enhances reaction efficiency in biphasic systems. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) isolates the target compound .

Basic: How is the purity of this compound validated in research settings?

Methodological Answer:

  • HPLC/GC : Retention time matching against standards (≥95% purity threshold).
  • Melting Point Analysis : Sharp melting points (e.g., 150–152°C for analogues) indicate homogeneity.
  • Elemental Analysis (EA) : Confirms C, H, N composition within ±0.3% of theoretical values .

Advanced: How does the electron-withdrawing nitrile group affect the pyrazole ring’s aromaticity and reactivity?

Methodological Answer:
The nitrile group at C3 withdraws electron density via inductive effects, reducing the ring’s aromaticity and increasing susceptibility to nucleophilic attacks at electron-deficient positions. Cyclic voltammetry can measure redox potentials to quantify electron-withdrawing effects. Comparative studies with non-cyano analogues (e.g., pyrazole-carboxylates) reveal reactivity differences in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential cyanide release under decomposition.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: Can computational models predict the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:
Yes. COSMO-RS or Hansen Solubility Parameters (HSPs) can predict solubility by simulating interactions between the compound’s molecular surface charge distribution and solvents. Experimental validation via turbidity measurements or UV-Vis spectroscopy in solvents like DMSO, ethanol, and hexane refines these models .

Basic: What are the typical applications of this compound in medicinal chemistry research?

Methodological Answer:
While direct pharmacological data are limited, pyrazole-carbonitriles are often explored as:

  • Enzyme Inhibitors : The nitrile group can act as a warhead in covalent inhibitors (e.g., targeting cysteine proteases).
  • Bioisosteres : Replacing carboxylic acids with nitriles improves membrane permeability .

Advanced: How do crystallographic studies resolve conformational flexibility induced by the 2-methylpropyl group?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals torsional angles and packing motifs. For example, the 2-methylpropyl group may adopt gauche or anti conformations, influencing crystal symmetry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···N contacts) that stabilize specific conformations .

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